Phenoxodiol

Catalog No.
S548206
CAS No.
81267-65-4
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenoxodiol

CAS Number

81267-65-4

Product Name

Phenoxodiol

IUPAC Name

3-(4-hydroxyphenyl)-2H-chromen-7-ol

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2

InChI Key

ZZUBHVMHNVYXRR-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

NV-06; NV06; NV 06; Dehydroequol; Idronoxil; Phenoxodiol; Haginin E.

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O

The exact mass of the compound Idronoxil is 240.07864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phenoxodiol is a synthetic isoflavone analog of the naturally occurring plant isoflavone, genistein.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUfyHjhhpALBwS8yvf5kTtogn2pCh4hh4CZ0bcblyBBPtdF7GC5ICWtXX5lj509m1hsmMecGCYk7-HfKHnMByCTdqKtGFDdzdmbRj146mWrSlxn6z2XrIKUo1e5V4iNAv1Qmc%3D)] It is primarily investigated for its anticancer properties, which are mechanistically distinct from many natural flavonoids. Its value in a research or procurement context stems from its ability to induce apoptosis (programmed cell death) and, critically, to sensitize chemoresistant cancer cells to conventional therapeutic agents by targeting specific anti-apoptotic proteins.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUfyHjhhpALBwS8yvf5kTtogn2pCh4hh4CZ0bcblyBBPtdF7GC5ICWtXX5lj509m1hsmMecGCYk7-HfKHnMByCTdqKtGFDdzdmbRj146mWrSlxn6z2XrIKUo1e5V4iNAv1Qmc%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7AOXKZ5_Ck1ieSr7XApt1vGXRKz360xOi7ImazfHA4j9qTlc6WC9-m1rno5XGPkZfMHXFnE-qmJc2HFJfCFmLYyk029Cfm6PLjDVST1R4SK4oMbewWaTaiWQpfhT2gI0flsc%3D)]

Although structurally derived from genistein, phenoxodiol is not a direct substitute. Phenoxodiol exhibits significantly greater potency—reported to be 5 to 20 times more effective in inhibiting cancer cell growth than genistein.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYDtarGUhuJZtvp41ffFHvxx0Fjvs1Z8QklncOIQnqJ4LF0LGHDlbXHDJsk8u8DJqBD3pZq-2nlgThK8AA6JcE93UQ47ETOqtD3WXWDIj3BqB2jXPU014WcZuydx7zy_jbA3R0O9BEeNfJ6g%3D%3D)] Its primary mechanisms, including the inhibition of X-linked inhibitor of apoptosis protein (XIAP) and FLICE-inhibitory protein (FLIP), are key differentiators that are not prominent features of genistein's activity.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHawI0C3-D0kCLfW884VOPr9v1qQmH34IdvocA0iSST09iWSiVKq4moX-BK40krZiAx-lkNrkAwQqhmE_lGyDiDjAYfFX5et8eXWeyqHHEmO3IhrSRv55pWp_3fj4rM39SUXmCg56MdgYE%3D)] Substituting phenoxodiol with genistein in studies focused on overcoming XIAP-mediated chemoresistance or sensitizing cells to Fas-mediated apoptosis would lead to fundamentally different and less potent outcomes.

Demonstrated Efficacy in Chemoresistant Ovarian Cancer Cells Refractory to Standard Agents

Phenoxodiol induces cell death in primary ovarian cancer cells that are resistant to conventional chemotherapies like paclitaxel and carboplatin.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZSc1vKas-To_j1vw4KxkLFIfHZesjrjmrjBChtrWQEwCflOxfsF1miUPmUWE-URc6NHWU_XTjh0Wq8eGcxvFFsTFPYBZn_Pd7gAwTF1_5bQSd9VGCzLNBD8H1C4WR6ylO4P0chIwiqCiGbNJMwKCRPLkvEOBvn7b5HU4mJukPbtebSbGpbmTCUpxZ62u1CLiy-AZwxPMgFmaeNj-n9-C090pXENM5YUI0OmPjlpcJil8WYls%3D)] In the cisplatin-resistant ovarian cancer cell line CP70, phenoxodiol demonstrated a potent cytotoxic effect with an IC50 of 1.35 µM.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHawI0C3-D0kCLfW884VOPr9v1qQmH34IdvocA0iSST09iWSiVKq4moX-BK40krZiAx-lkNrkAwQqhmE_lGyDiDjAYfFX5et8eXWeyqHHEmO3IhrSRv55pWp_3fj4rM39SUXmCg56MdgYE%3D)] This contrasts with the known resistance of these models to standard agents, providing a specific tool to study or overcome this resistance.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data1.35 µM (Phenoxodiol)
Comparator Or BaselineParental cell lines and primary cells noted as being clinically resistant to paclitaxel and carboplatin.
Quantified DifferenceEffective in models where standard-of-care agents have failed.
ConditionsCisplatin-resistant CP70 ovarian cancer cells.

This provides a specific, quantifiable reason to select phenoxodiol for research aimed at overcoming established platinum- or taxane-based drug resistance.

Synergistic Enhancement of Cisplatin Activity via Increased Drug Accumulation

Phenoxodiol synergizes with cisplatin in DU145 prostate cancer cells.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)] Co-treatment with phenoxodiol (5 µM) and cisplatin (1 µM) led to a 35% increase in intracellular cisplatin accumulation. This process enhancement resulted in a 300% increase in cisplatin-induced DNA adducts, providing a clear mechanistic and quantitative basis for the observed synergy.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)] This demonstrates a direct process interaction not achievable with cisplatin alone.

Evidence DimensionIncrease in DNA Adducts
Target Compound Data300% increase (with Phenoxodiol + Cisplatin)
Comparator Or BaselineCisplatin alone
Quantified Difference3-fold increase in the formation of DNA adducts.
ConditionsDU145 prostate cancer cells treated with 5 µM phenoxodiol and 1 µM cisplatin.

For researchers developing combination therapies, this evidence justifies procuring phenoxodiol as a specific agent to enhance the uptake and efficacy of platinum-based drugs.

Distinct Mechanism: Inhibition of Anti-Apoptotic Protein XIAP

A key differentiator for phenoxodiol is its ability to induce apoptosis by targeting and inhibiting the X-linked inhibitor of apoptosis protein (XIAP), a mechanism not typically associated with its parent compound, genistein.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHawI0C3-D0kCLfW884VOPr9v1qQmH34IdvocA0iSST09iWSiVKq4moX-BK40krZiAx-lkNrkAwQqhmE_lGyDiDjAYfFX5et8eXWeyqHHEmO3IhrSRv55pWp_3fj4rM39SUXmCg56MdgYE%3D)] Treatment of ovarian cancer cells with phenoxodiol results in the downregulation and cleavage of XIAP, which sensitizes the cells to apoptosis.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHawI0C3-D0kCLfW884VOPr9v1qQmH34IdvocA0iSST09iWSiVKq4moX-BK40krZiAx-lkNrkAwQqhmE_lGyDiDjAYfFX5et8eXWeyqHHEmO3IhrSRv55pWp_3fj4rM39SUXmCg56MdgYE%3D)] This specific molecular target makes it a necessary tool for studying XIAP-mediated resistance pathways.

Evidence DimensionMolecular Target Engagement
Target Compound DataInhibits and downregulates XIAP protein.
Comparator Or BaselineGenistein, which primarily acts via other mechanisms (e.g., tyrosine kinase inhibition).
Quantified DifferenceQualitatively different primary mechanism of action.
ConditionsOvarian and other cancer cell lines.

This distinct mechanism justifies the procurement of phenoxodiol over other isoflavones when the research goal is to specifically modulate the XIAP apoptosis checkpoint.

Handling and Solubility Profile for In Vitro Assays

For laboratory use, phenoxodiol is provided as a powder with established solubility in dimethyl sulfoxide (DMSO) at concentrations of 10 mg/mL.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZSc1vKas-To_j1vw4KxkLFIfHZesjrjmrjBChtrWQEwCflOxfsF1miUPmUWE-URc6NHWU_XTjh0Wq8eGcxvFFsTFPYBZn_Pd7gAwTF1_5bQSd9VGCzLNBD8H1C4WR6ylO4P0chIwiqCiGbNJMwKCRPLkvEOBvn7b5HU4mJukPbtebSbGpbmTCUpxZ62u1CLiy-AZwxPMgFmaeNj-n9-C090pXENM5YUI0OmPjlpcJil8WYls%3D)] This provides a clear and reproducible basis for preparing stock solutions for cell culture experiments. While it is not soluble in water, its defined solubility in a standard laboratory solvent ensures consistent preparation for in vitro assays, a critical factor for reproducibility.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZSc1vKas-To_j1vw4KxkLFIfHZesjrjmrjBChtrWQEwCflOxfsF1miUPmUWE-URc6NHWU_XTjh0Wq8eGcxvFFsTFPYBZn_Pd7gAwTF1_5bQSd9VGCzLNBD8H1C4WR6ylO4P0chIwiqCiGbNJMwKCRPLkvEOBvn7b5HU4mJukPbtebSbGpbmTCUpxZ62u1CLiy-AZwxPMgFmaeNj-n9-C090pXENM5YUI0OmPjlpcJil8WYls%3D)]

Evidence DimensionSolubility in DMSO
Target Compound Data10 mg/mL
Comparator Or BaselineN/A (Establishes baseline usability)
Quantified DifferenceN/A
ConditionsStandard laboratory conditions (25°C).

This confirms the compound's suitability for standard in vitro experimental workflows, ensuring reliable and repeatable solution preparation for screening and mechanistic studies.

Screening for Agents to Reverse Platinum or Taxane Resistance

Based on its proven ability to induce apoptosis in ovarian cancer cells clinically resistant to platinum and taxane drugs, phenoxodiol is the appropriate choice for studies aiming to identify or characterize mechanisms of chemoresistance reversal.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZSc1vKas-To_j1vw4KxkLFIfHZesjrjmrjBChtrWQEwCflOxfsF1miUPmUWE-URc6NHWU_XTjh0Wq8eGcxvFFsTFPYBZn_Pd7gAwTF1_5bQSd9VGCzLNBD8H1C4WR6ylO4P0chIwiqCiGbNJMwKCRPLkvEOBvn7b5HU4mJukPbtebSbGpbmTCUpxZ62u1CLiy-AZwxPMgFmaeNj-n9-C090pXENM5YUI0OmPjlpcJil8WYls%3D)]

Developing Combination Therapies with Platinum-Based Agents

The demonstrated ability of phenoxodiol to increase intracellular accumulation and DNA adduct formation of cisplatin makes it a key candidate for preclinical development of combination therapies, particularly in models like prostate cancer where this synergy has been quantified.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHawI0C3-D0kCLfW884VOPr9v1qQmH34IdvocA0iSST09iWSiVKq4moX-BK40krZiAx-lkNrkAwQqhmE_lGyDiDjAYfFX5et8eXWeyqHHEmO3IhrSRv55pWp_3fj4rM39SUXmCg56MdgYE%3D)]

Investigating XIAP as a Therapeutic Target

Given its specific mechanism of downregulating the anti-apoptotic protein XIAP, phenoxodiol should be selected for studies where the primary goal is to probe the consequences of XIAP inhibition, a function not reliably achieved with broader-acting isoflavones like genistein.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7AOXKZ5_Ck1ieSr7XApt1vGXRKz360xOi7ImazfHA4j9qTlc6WC9-m1rno5XGPkZfMHXFnE-qmJc2HFJfCFmLYyk029Cfm6PLjDVST1R4SK4oMbewWaTaiWQpfhT2gI0flsc%3D)]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

240.078644241 Da

Monoisotopic Mass

240.078644241 Da

Heavy Atom Count

18

Appearance

Off-white to light brown

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

995FT1W541

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Intended for the treatment of various forms of cancer.

Pharmacology

Phenoxodiol inhibits proliferation of many cancer cell lines and induces apoptosis by disrupting FLICE-inhibitory protein, FLIP, expression and by caspase-dependent and -independent degradation of the X-linked inhibitor of apoptosis, XIAP. In addition, phenoxodiol sensitizes drug-resistant tumour cells to anticancer drugs including paclitaxel, carboplatin and gemcitabine.
Idronoxil is a synthetic flavonoid derivative. Idronoxil activates the mitochondrial caspase system, inhibits X-linked inhibitor of apoptosis (XIAP), and disrupts FLICE inhibitory protein (FLIP) expression, resulting in tumor cell apoptosis. This agent also inhibits DNA topoisomerase II by stabilizing the cleavable complex, thereby preventing DNA replication and resulting in tumor cell death.

Mechanism of Action

The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Results from one study (PMID: 17904534) indicate that plasma membrane electron transport (PMET) may be a primary target for phenoxodiol in tumour cells and in activated T cells.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

81267-65-4

Wikipedia

Idronoxil

Dates

Last modified: 08-15-2023
1: Mahoney S, Arfuso F, Millward M, Dharmarajan A. The effects of phenoxodiol on the cell cycle of prostate cancer cell lines. Cancer Cell Int. 2014 Nov 8;14(1):110. doi: 10.1186/s12935-014-0110-z. eCollection 2014. PubMed PMID: 25400509; PubMed Central PMCID: PMC4231195.
2: Li Y, Huang X, Huang Z, Feng J. Phenoxodiol enhances the antitumor activity of gemcitabine in gallbladder cancer through suppressing Akt/mTOR pathway. Cell Biochem Biophys. 2014 Nov;70(2):1337-42. doi: 10.1007/s12013-014-0061-y. PubMed PMID: 24902539.
3: Fotopoulou C, Vergote I, Mainwaring P, Bidzinski M, Vermorken JB, Ghamande SA, Harnett P, Del Prete SA, Green JA, Spaczynski M, Blagden S, Gore M, Ledermann J, Kaye S, Gabra H. Weekly AUC2 carboplatin in acquired platinum-resistant ovarian cancer with or without oral phenoxodiol, a sensitizer of platinum cytotoxicity: the phase III OVATURE multicenter randomized study. Ann Oncol. 2014 Jan;25(1):160-5. doi: 10.1093/annonc/mdt515. Epub 2013 Dec 5. PubMed PMID: 24318743.
4: Yao C, Wu S, Li D, Ding H, Wang Z, Yang Y, Yan S, Gu Z. Co-administration phenoxodiol with doxorubicin synergistically inhibit the activity of sphingosine kinase-1 (SphK1), a potential oncogene of osteosarcoma, to suppress osteosarcoma cell growth both in vivo and in vitro. Mol Oncol. 2012 Aug;6(4):392-404. doi: 10.1016/j.molonc.2012.04.002. Epub 2012 May 5. PubMed PMID: 22583777.
5: Tilley AJ, Zanatta SD, Qin CX, Kim IK, Seok YM, Stewart A, Woodman OL, Williams SJ. 2-Morpholinoisoflav-3-enes as flexible intermediates in the synthesis of phenoxodiol, isophenoxodiol, equol and analogues: vasorelaxant properties, estrogen receptor binding and Rho/RhoA kinase pathway inhibition. Bioorg Med Chem. 2012 Apr 1;20(7):2353-61. doi: 10.1016/j.bmc.2012.02.008. Epub 2012 Feb 11. PubMed PMID: 22377671.
6: Mahoney S, Arfuso F, Rogers P, Hisheh S, Brown D, Millward M, Dharmarajan A. Cytotoxic effects of the novel isoflavone, phenoxodiol, on prostate cancer cell lines. J Biosci. 2012 Mar;37(1):73-84. PubMed PMID: 22357205.
7: Wu LY, De Luca T, Watanabe T, Morré DM, Morré DJ. Metabolite modulation of HeLa cell response to ENOX2 inhibitors EGCG and phenoxodiol. Biochim Biophys Acta. 2011 Aug;1810(8):784-9. doi: 10.1016/j.bbagen.2011.04.011. Epub 2011 May 5. PubMed PMID: 21571040.
8: Kelly MG, Mor G, Husband A, O'Malley DM, Baker L, Azodi M, Schwartz PE, Rutherford TJ. Phase II evaluation of phenoxodiol in combination with cisplatin or paclitaxel in women with platinum/taxane-refractory/resistant epithelial ovarian, fallopian tube, or primary peritoneal cancers. Int J Gynecol Cancer. 2011 May;21(4):633-9. doi: 10.1097/IGC.0b013e3182126f05. PubMed PMID: 21412168.
9: Howes JB, de Souza PL, West L, Huang LJ, Howes LG. Pharmacokinetics of phenoxodiol, a novel isoflavone, following intravenous administration to patients with advanced cancer. BMC Clin Pharmacol. 2011 Feb 3;11:1. doi: 10.1186/1472-6904-11-1. PubMed PMID: 21291562; PubMed Central PMCID: PMC3045896.
10: Aguero MF, Venero M, Brown DM, Smulson ME, Espinoza LA. Phenoxodiol inhibits growth of metastatic prostate cancer cells. Prostate. 2010 Aug;70(11):1211-21. doi: 10.1002/pros.21156. PubMed PMID: 20564423.
11: De Luca T, Bosneaga E, Morré DM, Morré DJ. Downstream targets of altered sphingolipid metabolism in response to inhibition of ENOX2 by phenoxodiol. Biofactors. 2008;34(3):253-60. doi: 10.3233/BIO-2009-1079. PubMed PMID: 19734127.
12: Herst PM, Davis JE, Neeson P, Berridge MV, Ritchie DS. The anti-cancer drug, phenoxodiol, kills primary myeloid and lymphoid leukemic blasts and rapidly proliferating T cells. Haematologica. 2009 Jul;94(7):928-34. doi: 10.3324/haematol.2008.003996. Epub 2009 Jun 16. PubMed PMID: 19535345; PubMed Central PMCID: PMC2704303.
13: Silasi DA, Alvero AB, Rutherford TJ, Brown D, Mor G. Phenoxodiol: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs. Expert Opin Pharmacother. 2009 Apr;10(6):1059-67. doi: 10.1517/14656560902837980 . Review. Erratum in: Expert Opin Pharmacother. 2009 Jun;10(8):1387. PubMed PMID: 19364253.
14: Saif MW, Tytler E, Lansigan F, Brown DM, Husband AJ. Flavonoids, phenoxodiol, and a novel agent, triphendiol, for the treatment of pancreaticobiliary cancers. Expert Opin Investig Drugs. 2009 Apr;18(4):469-79. doi: 10.1517/13543780902762835 . Review. PubMed PMID: 19278301.
15: Georgaki S, Skopeliti M, Tsiatas M, Nicolaou KA, Ioannou K, Husband A, Bamias A, Dimopoulos MA, Constantinou AI, Tsitsilonis OE. Phenoxodiol, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo. J Cell Mol Med. 2009 Sep;13(9B):3929-38. doi: 10.1111/j.1582-4934.2009.00695.x. Epub 2009 Feb 11. PubMed PMID: 19220577; PubMed Central PMCID: PMC4516540.
16: McPherson RA, Galettis PT, de Souza PL. Enhancement of the activity of phenoxodiol by cisplatin in prostate cancer cells. Br J Cancer. 2009 Feb 24;100(4):649-55. doi: 10.1038/sj.bjc.6604920. Epub 2009 Feb 10. PubMed PMID: 19209173; PubMed Central PMCID: PMC2653737.
17: Morré DJ, McClain N, Wu LY, Kelly G, Morré DM. Phenoxodiol treatment alters the subsequent response of ENOX2 (tNOX) and growth of hela cells to paclitaxel and cisplatin. Mol Biotechnol. 2009 May;42(1):100-9. doi: 10.1007/s12033-008-9132-x. Epub 2009 Jan 21. PubMed PMID: 19156549.
18: Alvero AB, Kelly M, Rossi P, Leiser A, Brown D, Rutherford T, Mor G. Anti-tumor activity of phenoxodiol: from bench to clinic. Future Oncol. 2008 Aug;4(4):475-82. doi: 10.2217/14796694.4.4.475. Review. PubMed PMID: 18684059.
19: Herst PM, Petersen T, Jerram P, Baty J, Berridge MV. The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Biochem Pharmacol. 2007 Dec 3;74(11):1587-95. Epub 2007 Aug 19. PubMed PMID: 17904534.
20: Klein R, Brown D, Turnley AM. Phenoxodiol protects against Cisplatin induced neurite toxicity in a PC-12 cell model. BMC Neurosci. 2007 Aug 1;8:61. PubMed PMID: 17672914; PubMed Central PMCID: PMC1950519.

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